
Methyl 2-amino-2-(oxetan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(oxetan-2-yl)acetate is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(oxetan-2-yl)acetate can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Another method involves the epoxide opening of oxetane precursors using trimethyloxosulfonium ylide . This reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like DMSO (dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(oxetan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The amino group and ester moiety can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Methyl 2-amino-2-(oxetan-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(oxetan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various biochemical processes. The compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Pyrrolidine derivatives: These five-membered ring compounds are structurally similar but have different reactivity and applications.
Morpholine derivatives: These six-membered ring compounds contain both oxygen and nitrogen atoms and are used in various chemical and pharmaceutical applications.
Uniqueness
Methyl 2-amino-2-(oxetan-2-yl)acetate is unique due to its oxetane ring, which imparts distinct chemical and physical properties. The ring strain in oxetanes makes them more reactive compared to their larger counterparts, enabling unique reactions and applications.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl 2-amino-2-(oxetan-2-yl)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-3-10-4/h4-5H,2-3,7H2,1H3 |
Clé InChI |
IYVWLLNSERJROW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


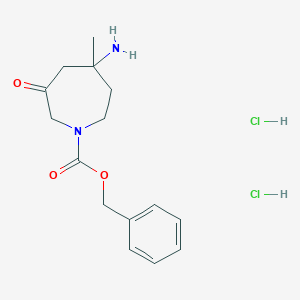
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
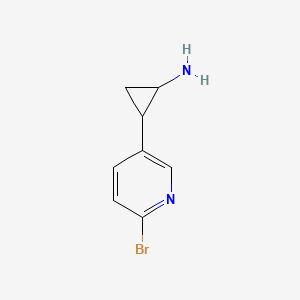

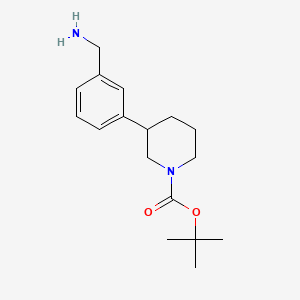
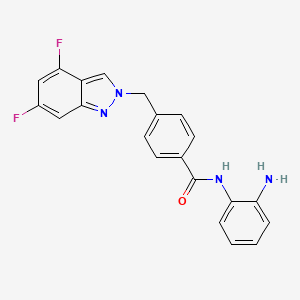

![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
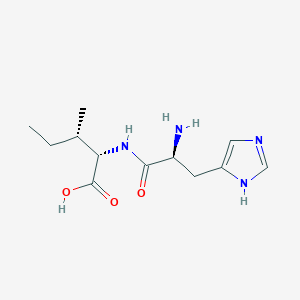
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)
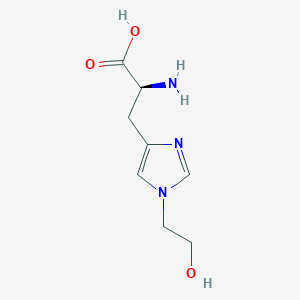

![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
